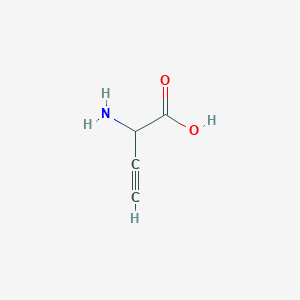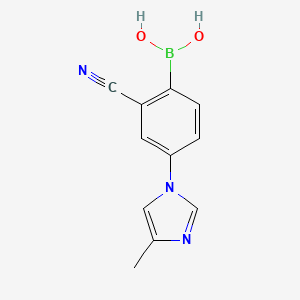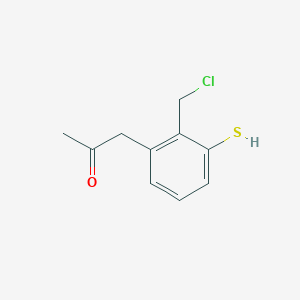![molecular formula C12H14O2 B14073728 2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane CAS No. 102194-47-8](/img/structure/B14073728.png)
2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a 2-ethenylphenyl group attached to the oxirane ring through a methoxy methyl linkage. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane typically involves the reaction of 2-ethenylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts such as quaternary ammonium salts can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide. The reactions are typically carried out under mild conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the oxirane ring. The reactions are usually performed in anhydrous solvents to prevent side reactions.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions to form substituted products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to study the effects of epoxides on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other materials. Its reactivity allows for the modification of polymer properties to achieve desired characteristics.
Mechanism of Action
The mechanism of action of 2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various products depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Ethoxyphenoxy)methyl]oxirane: This compound has a similar structure but with an ethoxy group instead of an ethenyl group.
2-((4-vinylbenzyloxy)methyl)oxirane: This compound has a vinylbenzyl group instead of an ethenylphenyl group.
Uniqueness
The presence of the ethenylphenyl group in 2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane imparts unique reactivity and properties to the compound. The ethenyl group can participate in additional reactions, such as polymerization, which is not possible with the ethoxy or vinylbenzyl analogs. This makes this compound a versatile compound with a wide range of applications in various fields.
Properties
CAS No. |
102194-47-8 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-[(2-ethenylphenyl)methoxymethyl]oxirane |
InChI |
InChI=1S/C12H14O2/c1-2-10-5-3-4-6-11(10)7-13-8-12-9-14-12/h2-6,12H,1,7-9H2 |
InChI Key |
JFWFAUHHNYTWOO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1COCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073646.png)
![4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B14073653.png)
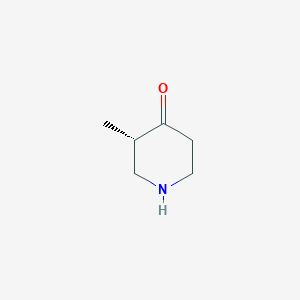
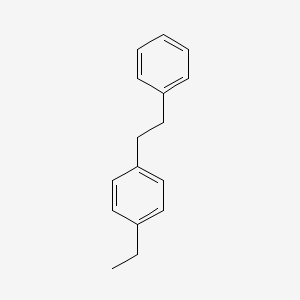

![Bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14073684.png)
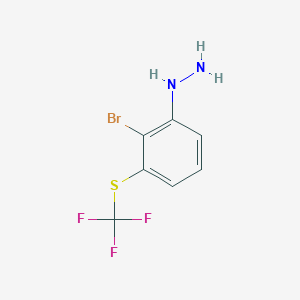
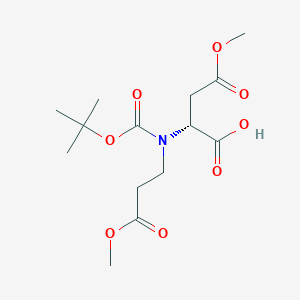
![3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate](/img/structure/B14073691.png)
![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073699.png)
